N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-4-30-13-11-25(12-14-30)28-23(18-7-5-17(2)6-8-18)24(29-25)33-16-22(31)27-19-9-10-21(32-3)20(26)15-19/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVWLWYGSPHSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex compound with potential biological activities that warrant thorough investigation. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazaspiro structure which is known for its diverse biological activities. The presence of the thioacetamide moiety contributes to its reactivity and potential interactions with biological targets. The 3-chloro-4-methoxyphenyl group is significant for enhancing lipophilicity and possibly improving bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of 1,2,4-triazolethiones , which share some structural characteristics with the target compound, have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that this compound could exhibit similar anticancer properties due to its structural analogies with effective triazole derivatives .
The mechanisms through which this compound may exert its biological effects can be hypothesized based on known activities of related compounds:
- Inhibition of Cell Proliferation : Compounds containing thioamide functionalities often disrupt cellular processes essential for cancer cell growth.
- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival .
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, protecting cells from oxidative stress .
Case Studies and Research Findings
Recent studies have investigated the efficacy of structurally related compounds in various biological contexts:
- Cytotoxicity Studies : A study on triazole derivatives revealed that specific substitutions significantly enhanced cytotoxicity against lung cancer cell lines . The findings suggest that similar modifications on the target compound could yield enhanced anticancer activity.
- Antimicrobial Activity : Research has shown that thioether-containing compounds often exhibit antimicrobial properties. For example, derivatives with thio groups demonstrated activity against bacterial strains, indicating potential for further exploration in antimicrobial applications .
Conclusion and Future Directions
This compound presents a promising avenue for research into anticancer and antimicrobial therapies based on its structural characteristics and preliminary findings from related compounds.
Future research should focus on:
- In vitro and in vivo studies to confirm biological activity.
- Mechanistic studies to elucidate pathways affected by the compound.
- Structure-activity relationship (SAR) analyses to optimize efficacy and minimize toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Heterocycles
Key Observations :
- Substituent effects : The 8-ethyl and p-tolyl groups may improve lipophilicity and membrane permeability compared to simpler aryl or alkyl substituents in related spirocycles .
Thioacetamide-Containing Derivatives
Key Observations :
- The thioacetamide linkage in the target compound may enhance stability compared to oxygen-based acetamides, as seen in coumarin-thiazole derivatives .
- The 3-chloro-4-methoxyphenyl group could mimic bioactive aryl motifs in herbicides (e.g., chloroacetamides in ) or antimicrobials .
Chloro-Substituted Aromatic Compounds
Key Observations :
- The 3-chloro-4-methoxyphenyl group in the target compound may balance electron-withdrawing (Cl) and electron-donating (OMe) effects, influencing reactivity or binding compared to simpler chloroaromatics .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the spirocyclic triazaspirodeca-dien core, followed by functionalization with halogenated aryl groups and thioacetamide linkages. Critical optimization parameters include:
- Reagent selection : Use of palladium catalysts for coupling reactions and controlled thiolation steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during cyclization steps to avoid side reactions .
- Purification : Sequential column chromatography and recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural characterization?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : 1H/13C NMR to confirm spirocyclic core geometry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the critical structural features influencing reactivity?
The compound’s reactivity is governed by:
- Electron-withdrawing groups (EWGs) : The 3-chloro-4-methoxyphenyl moiety enhances electrophilicity at the acetamide sulfur, facilitating nucleophilic substitutions .
- Spirocyclic core : The 1,4,8-triazaspiro[4.5]deca-1,3-diene system imposes steric constraints, affecting regioselectivity in reactions .
- Thioether linkage : Susceptible to oxidation, requiring inert atmospheres during storage .
Advanced Research Questions
Q. How do electronic effects of substituents modulate reaction pathways?
Substituents on the aryl rings dictate reaction outcomes:
- Methoxy groups : Act as ortho/para-directing groups in electrophilic aromatic substitution, but the chloro group at position 3 deactivates the ring, reducing reactivity toward nitration .
- p-Tolyl group : Enhances π-stacking interactions in crystallography studies, aiding in X-ray diffraction analysis .
- Ethyl substituent : Steric hindrance at the 8-position of the spirocyclic core slows down alkylation reactions .
Q. What mechanistic hypotheses exist for its potential biological activity?
While direct biological data is limited, structural analogs suggest:
- Enzyme inhibition : The spirocyclic triazaspiro system may act as a kinase inhibitor mimic, targeting ATP-binding pockets .
- Receptor binding : The chloro-methoxyphenyl group could engage in hydrophobic interactions with G-protein-coupled receptors (GPCRs) .
- Protease inhibition : Thioacetamide linkage may chelate metal ions in catalytic sites of metalloproteases .
Q. How can stability and solubility be systematically assessed for in vitro studies?
- Stability :
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via HPLC over 24 hours .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Solubility :
- LogP calculation : Use shake-flask method with octanol/water partitioning .
- Co-solvent screening : Test DMSO, PEG-400, and cyclodextrin-based solutions .
Q. What structural modifications could improve target selectivity?
SAR studies on analogs suggest:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of ethyl with cyclopropyl | Increased metabolic stability | |
| Substitution of p-tolyl with pyridyl | Enhanced water solubility | |
| Oxidation of thioether to sulfone | Reduced off-target interactions |
Q. How can computational modeling guide interaction studies?
- Docking simulations : Use AutoDock Vina to predict binding poses with kinase domains (PDB: 3II) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Develop using MOE descriptors to correlate substituent electronegativity with IC50 values .
Notes on Contradictions and Gaps
- Synthetic yields : reports 40–50% yields for spirocyclic core formation, while cites 65% with optimized Pd catalysts. Further validation is needed.
- Biological targets : Proposed mechanisms (kinase vs. GPCR inhibition) require experimental validation via knockout assays or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
